Ethyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]furan-2-carboxylate
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Overview
Description
Ethyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]furan-2-carboxylate, also known as MMG-11, is a synthetic compound with a molecular formula of C15H14O7 and a molecular weight of 306.27 g/mol . This compound is notable for its role as a toll-like receptor 2 (TLR2) antagonist, selectively blocking TLR2/1 over TLR2/6 heterodimer-mediated signaling .
Preparation Methods
The synthesis of Ethyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]furan-2-carboxylate involves several steps. One common synthetic route includes the reaction of 2,4,6-trihydroxyacetophenone with ethyl 2-furoate under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve higher yields and cost-effectiveness .
Chemical Reactions Analysis
Ethyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]furan-2-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]furan-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]furan-2-carboxylate involves its interaction with toll-like receptor 2 (TLR2). By selectively blocking TLR2/1 over TLR2/6 heterodimer-mediated signaling, the compound inhibits the activation of NF-κB and AP-1 pathways, which are crucial for the production of pro-inflammatory cytokines . This selective inhibition helps in modulating immune responses and reducing inflammation .
Comparison with Similar Compounds
Ethyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]furan-2-carboxylate can be compared with other TLR2 antagonists such as CU-CPT22. While CU-CPT22 is selective for TLR2/6 over TLR2/1, MMG-11 (this compound) shows the opposite selectivity . This unique selectivity profile makes MMG-11 particularly useful in studies focusing on TLR2/1-mediated pathways .
Similar Compounds
Properties
CAS No. |
51129-67-0 |
---|---|
Molecular Formula |
C15H14O7 |
Molecular Weight |
306.27 g/mol |
IUPAC Name |
ethyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]furan-2-carboxylate |
InChI |
InChI=1S/C15H14O7/c1-2-21-15(20)13-4-3-9(22-13)7-12(19)14-10(17)5-8(16)6-11(14)18/h3-6,16-18H,2,7H2,1H3 |
InChI Key |
QOHKWIVDBHXSJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CC(=O)C2=C(C=C(C=C2O)O)O |
Origin of Product |
United States |
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